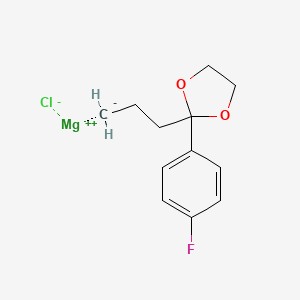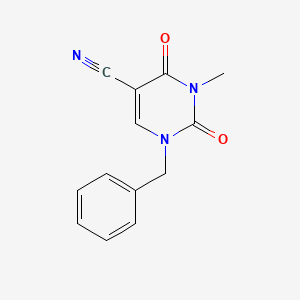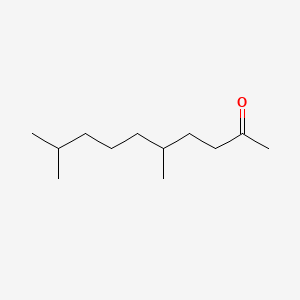
4,4-Ethylenedioxy-4-(4-fluorophenyl)butylmagnesium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Ethylenedioxy-4-(4-fluorophenyl)butylmagnesium chloride, 0.50 M in THF: is a Grignard reagent, which is a type of organomagnesium compound widely used in organic synthesis. This compound is particularly valuable due to its reactivity and ability to form carbon-carbon bonds, making it a crucial intermediate in the synthesis of various complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 4,4-Ethylenedioxy-4-(4-fluorophenyl)butylmagnesium chloride typically involves the reaction of 4,4-Ethylenedioxy-4-(4-fluorophenyl)butyl chloride with magnesium metal in the presence of tetrahydrofuran (THF) as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The process involves the use of high-purity reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4-Ethylenedioxy-4-(4-fluorophenyl)butylmagnesium chloride undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions:
Carbonyl Compounds: Aldehydes, ketones, esters.
Electrophiles: Alkyl halides, aryl halides.
Solvents: Tetrahydrofuran (THF) is commonly used due to its ability to stabilize the Grignard reagent.
Major Products:
Alcohols: From reactions with carbonyl compounds.
Alkanes and Alkenes: From coupling reactions with alkyl and aryl halides.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Used in the formation of carbon-carbon bonds, essential in the synthesis of pharmaceuticals, agrochemicals, and natural products.
Catalysis: Acts as a catalyst in various organic reactions.
Biology and Medicine:
Drug Development: Intermediate in the synthesis of biologically active compounds.
Bioconjugation: Used in the modification of biomolecules for research and therapeutic purposes.
Industry:
Polymer Synthesis: Involved in the production of specialty polymers.
Material Science: Used in the synthesis of materials with specific properties.
Mécanisme D'action
The mechanism by which 4,4-Ethylenedioxy-4-(4-fluorophenyl)butylmagnesium chloride exerts its effects involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles. This reactivity is harnessed in various synthetic applications to form new carbon-carbon bonds.
Comparaison Avec Des Composés Similaires
- 4,4-Ethylenedioxy-4-(4-chlorophenyl)butylmagnesium chloride
- 4,4-Ethylenedioxy-4-(4-bromophenyl)butylmagnesium chloride
- 4,4-Ethylenedioxy-4-(4-iodophenyl)butylmagnesium chloride
Comparison:
- Reactivity: The presence of different halogens (fluorine, chlorine, bromine, iodine) affects the reactivity and selectivity of the Grignard reagent. Fluorine, being the most electronegative, imparts unique reactivity patterns compared to other halogens.
- Applications: While all these compounds are used in similar types of reactions, the choice of halogen can influence the reaction conditions and the nature of the products formed.
This detailed overview provides a comprehensive understanding of 4,4-Ethylenedioxy-4-(4-fluorophenyl)butylmagnesium chloride, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C12H14ClFMgO2 |
|---|---|
Poids moléculaire |
268.99 g/mol |
Nom IUPAC |
magnesium;2-(4-fluorophenyl)-2-propyl-1,3-dioxolane;chloride |
InChI |
InChI=1S/C12H14FO2.ClH.Mg/c1-2-7-12(14-8-9-15-12)10-3-5-11(13)6-4-10;;/h3-6H,1-2,7-9H2;1H;/q-1;;+2/p-1 |
Clé InChI |
FWNZNLLPPFDUDY-UHFFFAOYSA-M |
SMILES canonique |
[CH2-]CCC1(OCCO1)C2=CC=C(C=C2)F.[Mg+2].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 8-(dimethylamino)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B14883776.png)
![Spiro[azetidine-3,2'-chroman]-5'-ol hydrochloride](/img/structure/B14883783.png)
![ethyl 1-{[(2-methoxy-5-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B14883793.png)


![3-Ethynylbicyclo[3.1.0]hexan-3-ol](/img/structure/B14883806.png)
![[4-(Benzyloxy)-3-ethoxyphenyl]methanol](/img/structure/B14883821.png)

![(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanol](/img/structure/B14883849.png)



![(1S,2R,3S,4S)-4-(7-(((1R,2R)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2,3-triol](/img/structure/B14883864.png)

